Dual IRE1α Oligomerization and RNase Inhibition
In a direct comparative analysis of acridine derivatives, 3,6-DMAD inhibited both IRE1α oligomerization and in vitro endoribonuclease (RNase) activity, whereas other analogues (including DAPA and compounds with alternative substitution patterns) only blocked IRE1α oligomerization and failed to suppress RNase function [1].
| Evidence Dimension | Mechanism of IRE1α inhibition |
|---|---|
| Target Compound Data | Inhibits both IRE1α oligomerization and RNase activity |
| Comparator Or Baseline | Other acridine analogues (e.g., DAPA) inhibit only oligomerization |
| Quantified Difference | Dual mechanism (oligomerization + RNase inhibition) vs. single mechanism (oligomerization only) |
| Conditions | In vitro IRE1α oligomerization assay and RNase activity assay; 2 μM recombinant hIRE1α, 60 μM 3,6-DMAD |
Why This Matters
This dual mechanism distinguishes 3,6-DMAD as a more complete inhibitor of IRE1α signaling, making it the preferred tool compound for studies requiring simultaneous blockade of both activation and effector functions of IRE1α.
- [1] Jiang D, Tam AB, Alagappan M, Hay MP, Gupta A, Kozak MM, Solow-Cordero DE, Lum PY, Denko NC, Giaccia AJ, Le QT, Niwa M, Koong AC. Acridine Derivatives as Inhibitors of the IRE1α-XBP1 Pathway Are Cytotoxic to Human Multiple Myeloma. Mol Cancer Ther. 2016;15(9):2055-2065. PMID: 27307600. View Source
